![molecular formula C28H45N3O6 B592547 1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea CAS No. 137120-14-0](/img/structure/B592547.png)

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

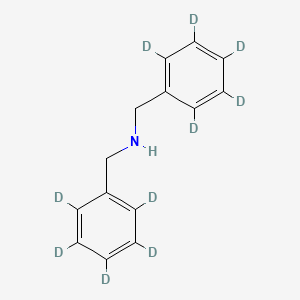

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities. These compounds are produced by actinomycetes, particularly from the genera Actinomadura, Nonomuraea, and Nocardiopsis . This compound, like its congeners, features a unique β-alanine starter unit in its polyketide skeleton, contributing to its biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of fluvirucin B5 involves the incorporation of β-amino acids into the polyketide skeleton. The biosynthetic pathway includes the selection of L-aspartate by the ATP-dependent adenylation enzyme FlvN, which ligates the amino acid onto the acyl carrier protein FlvL to generate aspartyl-FlvL . This is followed by a series of enzymatic reactions that construct the macrolactam ring and introduce various side chains.

Industrial Production Methods: Industrial production of fluvirucin B5 typically involves fermentation processes using actinomycetes strains such as Actinomadura or Nonomuraea. The fermentation broth is extracted with solvents, and the compound is purified using chromatography techniques . The production process is optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions on the macrolactam ring.

Reduction: Reduction of keto groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with alkyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various fluvirucin derivatives with modified side chains and functional groups, enhancing their biological activity .

Applications De Recherche Scientifique

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrolactam synthesis and β-amino acid incorporation.

Medicine: Potential therapeutic agent for treating fungal and viral infections.

Industry: Explored for its use in developing biofungicides and antiviral agents.

Mécanisme D'action

The mechanism of action of fluvirucin B5 involves the disruption of fungal and viral cell membranes. It binds to specific molecular targets, such as enzymes involved in cell wall synthesis and viral replication. This binding inhibits the normal function of these enzymes, leading to cell death or inhibition of viral replication . The β-alanine moiety plays a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea is unique among fluvirucins due to its specific side chain modifications and β-alanine starter unit. Similar compounds include:

Fluvirucin B1: Contains ethyl side chains at the C2 and C10 positions and a methyl side chain at the C6 position.

Fluvirucin B2: Features ethyl side chains at all of the C2, C6, and C10 positions and contains L-mycosamine.

Fluvirucin B6: Known for its antifungal activity and synergistic effects with fluconazole.

These compounds share a common macrolactam structure but differ in their side chains and functional groups, contributing to their unique biological activities.

Propriétés

Numéro CAS |

137120-14-0 |

|---|---|

Formule moléculaire |

C28H45N3O6 |

Poids moléculaire |

519.683 |

Nom IUPAC |

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C28H45N3O6/c1-20-25(33)24(31-28(35)30-19-17-21-12-6-5-7-13-21)26(34)27(36-20)37-22-14-8-3-2-4-9-16-23(32)29-18-11-10-15-22/h5-7,12-13,20,22,24-27,33-34H,2-4,8-11,14-19H2,1H3,(H,29,32)(H2,30,31,35)/t20-,22?,24+,25+,26+,27-/m0/s1 |

Clé InChI |

YIRXOROPNSEZNV-DXHDLOHLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCCCCCCC(=O)NCCCC2)O)NC(=O)NCCC3=CC=CC=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)